2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Systematic IUPAC Nomenclature and Molecular Formula Derivation
The systematic IUPAC name of the compound 2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is derived through hierarchical analysis of its polycyclic backbone and substituents. The parent structure, thieno[3,2-d]pyrimidin-4(3H)-one , consists of a thiophene ring fused to a pyrimidinone system. The numbering begins at the sulfur atom in the thiophene ring, proceeding through the fused pyrimidine ring. The "6,7-dihydro" designation indicates partial saturation at positions 6 and 7, reducing aromaticity in the thiophene moiety.
Substituents are assigned positions based on their attachment points:
- 2-((3-chlorobenzyl)thio): A sulfur atom bonded to a 3-chlorobenzyl group (-CH₂C₆H₄Cl) at position 2.
- 3-(4-(trifluoromethoxy)phenyl): A phenyl group substituted with a trifluoromethoxy (-OCF₃) moiety at position 4, attached to position 3 of the pyrimidinone.
The molecular formula C₂₁H₁₆ClF₃N₂O₂S₂ is calculated as follows:
| Component | Contribution to Formula |
|---|---|
| Thieno[3,2-d]pyrimidinone | C₇H₆N₂OS |
| 3-Chlorobenzylthio group | C₇H₆ClS |
| 4-Trifluoromethoxyphenyl | C₇H₄F₃O |
| Total | C₂₁H₁₆ClF₃N₂O₂S₂ |
This accounts for the core structure’s 7 carbons, 6 hydrogens, 2 nitrogens, 1 oxygen, and 1 sulfur, augmented by substituent contributions.
Substituent Analysis: Chlorobenzylthio and Trifluoromethoxyphenyl Functional Groups
Chlorobenzylthio Group
The 3-chlorobenzylthio (-SCH₂C₆H₄Cl) substituent introduces steric bulk and electronic effects. The chlorine atom at position 3 of the benzyl ring exerts an electron-withdrawing inductive effect (-I), polarizing the C-Cl bond and enhancing electrophilic reactivity at the sulfur atom. The benzyl moiety’s planar geometry allows π-π stacking interactions with aromatic systems in potential molecular targets.
Trifluoromethoxyphenyl Group
The 4-(trifluoromethoxy)phenyl (-C₆H₄OCF₃) group combines lipophilicity (via CF₃) with moderate electron-withdrawing character. The trifluoromethoxy group’s electronegativity (-I effect) destabilizes adjacent positive charges, while its steric profile (van der Waals volume ≈ 55 ų) influences binding pocket compatibility. Comparative studies show that -OCF₃ improves metabolic stability over -OCH₃ or -CF₃ groups due to reduced oxidative metabolism.
Electronic Effects Comparison
| Substituent | σ (Hammett) | π (Lipophilicity) |
|---|---|---|
| -SCH₂C₆H₄Cl | +0.23 | +2.1 |
| -C₆H₄OCF₃ | +0.35 | +1.8 |
Data indicate synergistic electronic modulation: the chlorobenzylthio group enhances nucleophilic susceptibility, while the trifluoromethoxyphenyl group stabilizes charge distribution.
Comparative Structural Features of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Structural variations among thieno[3,2-d]pyrimidin-4(3H)-one derivatives primarily involve substituent modifications at positions 2 and 3. Key comparisons include:
Substituent Diversity
Key Trends
- Position 2: Thioether-linked aromatic groups (e.g., benzylthio) dominate, with halogenation (Cl, F) enhancing electronic interactions.
- Position 3: Bulky aryl groups (e.g., trifluoromethoxyphenyl) improve target selectivity by occupying hydrophobic binding pockets.
- Saturation: 6,7-Dihydro derivatives exhibit reduced planarity, altering π-stacking capacity compared to fully aromatic analogs.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2S2/c21-13-3-1-2-12(10-13)11-30-19-25-16-8-9-29-17(16)18(27)26(19)14-4-6-15(7-5-14)28-20(22,23)24/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUMFKWSZYBIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone ring.
Introduction of the 3-Chlorobenzylthio Group: This can be achieved through a nucleophilic substitution reaction where a 3-chlorobenzyl halide reacts with a thiol derivative of the thieno[3,2-d]pyrimidinone.
Attachment of the 4-(Trifluoromethoxy)phenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 4-(trifluoromethoxy)phenyl group onto the thieno[3,2-d]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, especially if the compound shows activity against specific biological targets.
Industry: Its unique chemical properties might make it useful in the development of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the 3-chlorobenzylthio and 4-(trifluoromethoxy)phenyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Compound A : 2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (ZINC2719849)
- Core Structure: Shares the thieno[3,2-d]pyrimidin-4-one scaffold.
- Substituent Differences :
- Position 2 : 4-chlorobenzylthio (vs. 3-chlorobenzylthio in the target compound).
- Position 3 : 2-methoxyphenyl (vs. 4-(trifluoromethoxy)phenyl).
- Implications: The para-chloro vs. meta-chloro substitution on the benzylthio group alters steric bulk and electron-withdrawing effects.
Compound B : Thieno[3,4-d]pyrimidin-4(3H)-one (Molecules 2014, Compound 16)
- Core Structure: Isomeric thieno[3,4-d]pyrimidinone (vs. [3,2-d] in the target compound).
- Substituents: Not explicitly detailed but likely varies in functionalization.
- Implications : The [3,4-d] isomer exhibits distinct electronic properties due to altered sulfur and nitrogen positions in the fused ring system, which may influence solubility and reactivity .
Compound C : 3-Benzoyl-4-imino-tetrahydrobenzo[b]thieno[2,3-d]pyrimidines (Intl. J. Org. Chem. 2012, Compounds 6a-d)
- Core Structure: Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (vs. non-benzo-fused thieno[3,2-d]pyrimidinone).
- Substituents: Benzoyl and hydrazono groups at positions 2 and 3.
Research Findings and Implications
- Isomeric Differences : The [3,2-d] vs. [3,4-d] core in Compound B affects π-π stacking capabilities due to altered aromaticity .
- Lipophilicity : The tetrahydrobenzo[b] ring in Compound C increases logP values, suggesting superior membrane permeability but reduced aqueous solubility compared to the target compound .
Biological Activity
2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidinone core and specific substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H14ClF3N2O2S2
- Molecular Weight : 470.91 g/mol
- CAS Number : 877654-68-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and potential as a therapeutic agent. The compound exhibits notable activities against different cancer cell lines and demonstrates mechanisms involving apoptosis and cell cycle arrest.
The compound has shown significant cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis through the activation of caspases and alters the expression of key regulatory proteins involved in the apoptotic pathway. Specifically, studies have reported upregulation of caspase-3 in treated cells, suggesting that the compound effectively triggers caspase-dependent apoptosis .
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of the compound on HCT-116 colorectal cancer cells. The results indicated an IC50 value of approximately 9.379 µM, demonstrating potent antiproliferative activity compared to standard chemotherapeutics like cabozantinib (IC50 = 16.350 µM) .
- Another study assessed its effects on SMMC7721 liver cancer cells, revealing that treatment led to significant apoptosis rates and cell cycle arrest in the G0/G1 phase .
- Comparative Analysis :
Data Table: Cytotoxicity Profile
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 9.379 | Induces apoptosis via caspase activation |
| Cabozantinib | HCT-116 | 16.350 | Tyrosine kinase inhibition |
| Compound X | SMMC7721 | 10.500 | Apoptosis induction |
Pharmacological Potential
Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit other pharmacological activities such as anti-inflammatory and antiviral effects. The presence of the trifluoromethoxy group is hypothesized to enhance its bioactivity by improving solubility and metabolic stability.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction parameters be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cross-coupling strategies. For example, Pd-catalyzed C–C and C–N couplings (e.g., Suzuki or Buchwald-Hartwig reactions) can introduce aryl or amine groups to the thieno[3,2-d]pyrimidin-4(3H)-one core . Optimization includes:
- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours.
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos improves yield .
- Purification : Flash chromatography (e.g., dichloromethane/methanol gradients) is critical for isolating pure products (e.g., 33% yield for 4m vs. 19% for 4o in similar reactions) .
Table 1: Representative Yields from Analogous Syntheses
| Compound | Reaction Type | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4m | C–N coupling | Pd(OAc)₂/XPhos | 33% | |
| 4o | C–N coupling | Pd(OAc)₂/XPhos | 19% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm), trifluoromethoxy groups (δ 4.5–4.8 ppm for -O-CF₃), and thioether linkages (δ 2.5–3.5 ppm for SCH₂). Multiplicity analysis (e.g., doublets for para-substituted phenyl groups) confirms regiochemistry .
- X-ray crystallography : Resolves dihydrothieno ring conformations and substituent orientations (e.g., torsion angles <5° for planar cores) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across assay systems?
Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or target selectivity. Methodological steps include:
- Dose-response validation : Test compound stability under assay conditions (e.g., 80°C for 15 minutes in acetic acid for nitro reduction) .
- Orthogonal assays : Compare enzyme inhibition (e.g., antiplasmodial IC₅₀) with cell-based viability assays to rule off-target effects .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. What strategies are effective for regioselective functionalization of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold?
- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) to block amines during cross-coupling, then deprotect with TFA .
- Directed metalation : Lithiation at the 6-position of the thieno ring enables electrophilic quenching (e.g., with aldehydes or alkyl halides) .
- Computational guidance : DFT calculations predict electron-deficient sites (e.g., C-2 or C-6) for nucleophilic attack .
Table 2: Regioselectivity in Functionalization
| Position | Reactivity | Preferred Reagents | Example (Reference) |
|---|---|---|---|
| C-2 | Nucleophilic | Thiols, amines | 3-chlorobenzylthio substitution |
| C-6 | Electrophilic | Aryl boronic acids | Suzuki coupling with 4-(trifluoromethoxy)phenyl |
Q. How can structural modifications improve solubility without compromising bioactivity?
- Polar substituents : Introduce morpholine sulfonyl or piperazinyl groups (e.g., 4m and 4o in ) to enhance aqueous solubility .
- Prodrug approaches : Mask thiol or amine groups as acetylated precursors, which hydrolyze in vivo .
- Co-crystallization : Use co-solvents like PEG 400 in X-ray studies to identify stable polymorphs .
Methodological Best Practices
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw simulations) to confirm peak assignments .
- Troubleshooting low yields : Optimize stoichiometry (e.g., 1.5–2.0 eq. of aryl halide in cross-coupling) and use degassed solvents to prevent catalyst poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
